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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

For Immediate Release

In the intricate world of lipidomics and drug development, the precise structural characterization
of fatty acid esters is paramount. Methyl 12-oxooctadecanoate, a keto-ester derivative of
stearic acid, and its various positional isomers present a significant analytical challenge due to
their identical mass and elemental composition. This guide provides a comprehensive
spectroscopic comparison of Methyl 12-oxooctadecanoate with its isomers, offering
researchers, scientists, and drug development professionals a practical framework for their
differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of Methyl 12-
oxooctadecanoate and a selection of its positional isomers. These distinctions are critical for
unambiguous identification.

'H NMR Spectroscopy Data

The position of the oxo group significantly influences the chemical shifts of the adjacent
methylene protons.
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Compound

'H NMR Chemical Shifts (8, ppm)

Methyl 12-oxooctadecanoate

~3.67 (s, 3H, -OCHs), ~2.40 (t, 4H, -CH2-C=0),
~2.29 (t, 2H, -CH2-COOCHSs), ~1.25 (br s, 20H, -
(CH2)10-), ~0.88 (t, 3H, -CHs)

Methyl 9-oxooctadecanoate

~3.66 (s, 3H, -OCHs), ~2.38 (t, 4H, -CH2-C=0),
~2.28 (t, 2H, -CH2-COOCHSs), ~1.2-1.6 (m, 22H,
-(CH2)11-), ~0.88 (t, 3H, -CH3)

Methyl 10-oxooctadecanoate

~3.67 (s, 3H, -OCH3s), ~2.41 (t, 4H, -CH2-C=0),
~2.30 (t, 2H, -CH2-COOCH3), ~1.2-1.6 (m, 22H,
-(CH2)11-), ~0.88 (t, 3H, -CHs)

Methyl 13-oxooctadecanoate

~3.67 (s, 3H, -OCHs), ~2.39 (t, 4H, -CH2-C=0),
~2.29 (t, 2H, -CH2-COOCHSs), ~1.2-1.6 (m, 22H,
-(CH2)11-), ~0.88 (t, 3H, -CHs)

Note: Data is compiled from publicly available spectral databases. Chemical shifts are

approximate and may vary slightly based on experimental conditions.

B3C NMR Spectroscopy Data

The chemical shift of the carbonyl carbon and the adjacent methylene carbons are key

diagnostic markers.[1][2][3]
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Compound 13C NMR Chemical Shifts (6, ppm)

~211.8 (C=0), ~174.2 (-COOCHs), ~51.4 (-
Methyl 12-oxooctadecanoate OCHs), ~42.8 (-CH2-C=0), ~34.1 (-CHz2-
COOCHSs), ~22-32 (-(CH2)n-), ~14.1 (-CHs)

~197.0 (C=0), ~161.0 (-COOCHSs), ~52.5 (-
Methyl 2-oxooctadecanoate OCHs), ~34.0 (-CH2-C=0), ~22-32 (-(CH2)n-),
~14.1 (-CHs)

~211.0 (C=0), ~174.2 (-COOCHs), ~51.4 (-
Methyl 6-oxooctadecanoate OCHs), ~42.8 (-CH2-C=0), ~34.1 (-CHz2-
COOCHSs), ~22-32 (-(CH2)n-), ~14.1 (-CHs)

~211.1 (C=0), ~174.2 (-COOCHs), ~51.4 (-
Methyl 9-oxooctadecanoate OCHs), ~42.9 (-CH2-C=0), ~34.1 (-CHz2-
COOCHs), ~22-32 (-(CH2)n-), ~14.1 (-CHs)

~211.5 (C=0), ~174.3 (-COOCHSs), ~51.5 (-
Methyl 10-oxooctadecanoate OCHs3), ~42.8 (-CH2-C=0), ~34.2 (-CH2-
COOCHs), ~22-32 (-(CH2)n-), ~14.1 (-CHs)

~211.2 (C=0), ~174.2 (-COOCHs), ~51.4 (-
Methyl 13-oxooctadecanoate OCHs3), ~42.8 (-CH2-C=0), ~34.1 (-CHz2-
COOCHSs), ~22-32 (-(CH2)n-), ~14.1 (-CHs)

Note: Data is compiled from publicly available spectral databases. Chemical shifts are
approximate and may vary slightly based on experimental conditions.

Mass Spectrometry Data

The fragmentation pattern in Electron lonization Mass Spectrometry (EI-MS) is highly
informative for locating the position of the oxo group. The primary cleavage occurs alpha to the
carbonyl group.
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Compound

Key Mass Fragments (m/z) and their
Relative Intensities

Methyl 12-oxooctadecanoate

281 [M-OCHs]*, 227 [CH3(CH2)sCOJ+, 213
[O=C(CH2)10COOCHSs]*

Methyl 7-oxooctadecanoate

281 [M-OCHs]*, 157 [CH3(CH2)10COJ*, 158
[0=C(CH2)sCOOCH:]*

Methyl 9-oxooctadecanoate

281 [M-OCHs]*, 185 [CH3(CH2)sCO]+, 186
[O=C(CH2)7COOCHs]*

Methyl 10-oxooctadecanoate

281 [M-OCHs]*, 199 [CH3(CH2)7CO]*, 172
[0=C(CH2)sCOOCH:;]*

Methyl 13-oxooctadecanoate

281 [M-OCHs]*, 241 [CH3(CH2)«COJ*, 199
[O=C(CH2)11:COOCHs]*

Note: Fragmentation patterns are predicted based on typical cleavage rules for keto-esters and

may be supplemented by data from spectral databases.

Infrared (IR) Spectroscopy Data

The IR spectra of all isomers are expected to be very similar, with the position of the carbonyl

group having a minimal effect on the vibrational frequencies of the key functional groups.

Compound Key IR Absorptions (cm~?)
~2920 & ~2850 (C-H stretch, alkyl), ~1740 (C=0
All Isomers stretch, ester), ~1715 (C=0 stretch, ketone),

~1170 (C-O stretch, ester)

Note: These are characteristic absorption ranges. The exact wavenumbers can vary slightly

depending on the sample preparation and instrument.

Experimental Protocols

Reproducible and high-quality spectroscopic data are essential for accurate isomer

differentiation. The following are generalized protocols for the analysis of Methyl 12-
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oxooctadecanoate and its isomers.

NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of the methyl oxooctadecanoate isomer in approximately 0.6 mL of
deuterated chloroform (CDCls).

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire the spectrum using a standard single-pulse sequence.

o Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition:

o Use a spectrometer with a corresponding *3C frequency (e.g., 100 MHz for a 400 MHz *H
instrument).

o Employ a proton-decoupled pulse sequence.

o Acquire the spectrum with a spectral width of 0-220 ppm and a relaxation delay of 2
seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low
natural abundance of 3C.

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the raw data.
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o Calibrate the chemical shift axis using the TMS signal at O ppm.

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a 1 mg/mL solution of the methyl oxooctadecanoate isomer in a volatile organic
solvent such as hexane or dichloromethane.

e GC-MS Analysis:

o Use a GC-MS system equipped with a capillary column suitable for fatty acid methyl ester
(FAME) analysis (e.g., a wax or a low-bleed non-polar column).

o Set the GC oven temperature program to achieve good separation of any potential
impurities. A typical program might start at 70°C, hold for 2 minutes, then ramp at 5°C/min
to 240°C and hold for 5 minutes.

o Use helium as the carrier gas at a constant flow rate of 1 mL/min.
o The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

o Set the ion source and transfer line temperatures to around 230°C and 240°C,
respectively.

[e]

Acquire mass spectra over a range of m/z 40-550.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid or liquid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
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¢ FTIR Analysis:
o Acquire the spectrum over a range of 4000-400 cm~1.
o Co-add 16-32 scans to obtain a high-quality spectrum.

o Perform a background scan of the empty ATR crystal before running the sample. The
instrument software will automatically subtract the background from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of
Methyl 12-oxooctadecanoate and its isomers.

Workflow for Isomer Differentiation

Sample

Methyl Oxooctadecanoate Isomer Mixture

Spectroscopic Analysis

Data Analysis

Analyze Chemical Shifts Analyze Fragmentation Pattern Confirm Functional Groups
(a-keto protons & carbons) (a-cleavage ions) (C=0 ester & ketone)

Conclusion

Isomer Identification

Click to download full resolution via product page
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Caption: A logical workflow for the differentiation of methyl oxooctadecanoate isomers using
complementary spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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